molecular formula C17H12Cl3N B3140473 N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-N-(2,4-dichlorophenyl)amine CAS No. 477887-96-0

N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-N-(2,4-dichlorophenyl)amine

Cat. No. B3140473
CAS RN: 477887-96-0
M. Wt: 336.6 g/mol
InChI Key: UIPUXWTUECFDLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-N-(2,4-dichlorophenyl)amine” is a chemical compound with the linear formula C18H15ClN2O . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The compound is provided to early discovery researchers, and Sigma-Aldrich does not collect analytical data for this product .


Molecular Structure Analysis

The molecular structure of this compound is based on its linear formula, C18H15ClN2O . It contains a naphthalene ring, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The compound also contains chloro groups and an amine group .

Scientific Research Applications

Synthesis Processes : A novel industrial synthesis of sertraline hydrochloride, an antidepressant, involves the use of N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide as an intermediate. This compound is highlighted for its stability and good yield using environmentally acceptable reagents. The process is stereoselective, ensuring high purity for pharmaceutical applications (Vukics et al., 2002).

Polyimide Production : Naphthalene-based compounds are used in the creation of fluorinated polyimides. These polyimides exhibit excellent properties like solubility in organic solvents, ability to form transparent, flexible films, and stability at high temperatures. They are suitable for applications requiring materials with low moisture absorption and low dielectric constants, making them ideal for electronic and aerospace industries (Chung & Hsiao, 2008).

Organic Chemistry and Catalysis : N-arylidenenaphthalen-2-amine derivatives are explored for their potential in organic synthesis and catalysis. One study demonstrates the unexpected ring-opening of pyrones in the presence of these compounds, leading to the formation of complex molecular structures. This highlights the role of naphthalene-based amines in facilitating novel chemical transformations and creating new pathways for synthesizing organic compounds (Wang et al., 2007).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers and does not collect analytical data for this product . Therefore, the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

1-(1-chloro-3,4-dihydronaphthalen-2-yl)-N-(2,4-dichlorophenyl)methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl3N/c18-13-7-8-16(15(19)9-13)21-10-12-6-5-11-3-1-2-4-14(11)17(12)20/h1-4,7-10H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIPUXWTUECFDLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C2=CC=CC=C21)Cl)C=NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-N-(2,4-dichlorophenyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-N-(2,4-dichlorophenyl)amine
Reactant of Route 2
N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-N-(2,4-dichlorophenyl)amine
Reactant of Route 3
N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-N-(2,4-dichlorophenyl)amine
Reactant of Route 4
N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-N-(2,4-dichlorophenyl)amine
Reactant of Route 5
N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-N-(2,4-dichlorophenyl)amine
Reactant of Route 6
N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-N-(2,4-dichlorophenyl)amine

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